6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
説明
特性
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-3-17-4-6-19(7-5-17)16-30-24-25-22-12-13-27(15-21(22)23(28)26-24)14-18-8-10-20(29-2)11-9-18/h3-11H,1,12-16H2,2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVDYXWQVXBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS Number: 1112399-51-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates potential in various therapeutic areas. Notably, compounds with similar structures have shown significant anti-tumor and anti-inflammatory activities.
1. Antitumor Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Compound 4c , a related derivative, demonstrated over 99% inhibition against KYSE70 and KYSE150 cancer cells at concentrations of 40 μg/mL. The IC50 values were reported as 1.463 μg/mL and 0.888 μg/mL for KYSE70 and KYSE150 cells respectively after 48 hours of treatment .
The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, thienopyrimidine derivatives have been shown to interact with protein targets involved in cancer progression.
Case Studies
While specific case studies focusing solely on 6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one are sparse, analogous compounds have provided insights into potential therapeutic applications:
- A study on thieno[2,3-d]pyrimidine derivatives highlighted their effectiveness as non-peptide antagonists for the LHRH receptor, demonstrating high binding affinities and significant biological activity in vivo .
Comparative Analysis
To better understand the biological activity of our compound in relation to similar compounds, the following table summarizes key findings from related studies:
| Compound Name | Structure Type | Antitumor Activity (IC50) | Mechanism |
|---|---|---|---|
| Compound 4c | Pyrido[4,3-d]pyrimidine | 0.655 μg/mL (KYSE150) | Apoptosis induction |
| TAK-013 | Thieno[2,3-b]pyrimidine | 0.06 nM (LHRH receptor) | Receptor antagonism |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their substituent effects are summarized below:
Physicochemical and Pharmacokinetic Properties
- Solubility : The vinylbenzylthio substituent introduces moderate polarity, likely enhancing aqueous solubility relative to trifluoromethyl-containing analogs (e.g., 431.389 g/mol) .
- Metabolic Stability : The vinyl group may confer susceptibility to oxidation, whereas the methoxy group is metabolically stable, balancing overall drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
